An In-depth Technical Guide to the Synthesis of Tributyl(vinyl)tin from Tributyltin Chloride
An In-depth Technical Guide to the Synthesis of Tributyl(vinyl)tin from Tributyltin Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing tributyl(vinyl)tin from tributyltin chloride. Tributyl(vinyl)tin is a crucial reagent in organic synthesis, particularly as a vinyl anion equivalent in palladium-catalyzed cross-coupling reactions such as the Stille coupling, which is instrumental in the formation of carbon-carbon bonds in complex molecules.[1][2][3] This document details the prevalent Grignard reagent-based synthesis and an alternative hydrostannylation route, presenting detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.
Core Synthesis Methodologies
The synthesis of tributyl(vinyl)tin from tributyltin chloride is predominantly achieved through two effective methods:
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Reaction with a Vinyl Grignard Reagent: This is the most common and direct method, involving the reaction of tributyltin chloride with a pre-formed vinyl Grignard reagent, such as vinylmagnesium bromide.[3][4]
-
Hydrostannylation of Acetylene: An alternative approach involves the addition of tributyltin hydride to acetylene, a reaction that can be initiated by radical initiators or transition metal catalysts.[3]
Method 1: Synthesis via Grignard Reagent
This method is a straightforward and widely used procedure that involves two main stages: the preparation of the vinyl Grignard reagent and the subsequent reaction with tributyltin chloride.[2] The reaction is a nucleophilic substitution at the tin center.
Experimental Protocol
Part A: Preparation of Vinylmagnesium Bromide
This procedure requires strictly anhydrous and oxygen-free conditions.[2] All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
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Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer under a positive pressure of inert gas.
-
Reagent Charging: The flask is charged with magnesium turnings. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.
-
Initiation: A small amount of vinyl bromide, dissolved in anhydrous THF, is added from the dropping funnel to initiate the reaction. A crystal of iodine can be added to activate the magnesium surface if the reaction does not start.
-
Grignard Formation: Once the reaction has initiated (indicated by a gentle reflux and the disappearance of the iodine color), the remaining solution of vinyl bromide in THF is added dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the mixture is typically refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Tributyltin Chloride and Work-up
-
Reaction: The prepared vinylmagnesium bromide solution is cooled in an ice bath. A solution of tributyltin chloride in anhydrous THF is added dropwise from the dropping funnel. A slight excess (1.1–1.2 equivalents) of the Grignard reagent is often used to ensure complete conversion of the tributyltin chloride.[5]
-
Reaction Conditions: The reaction mixture is stirred at a low temperature (typically between -78°C to 0°C) for a specified period, then allowed to warm to room temperature and stirred for several hours or overnight.[5]
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.[5]
-
Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with a nonpolar solvent such as hexane or diethyl ether.[5]
-
Washing and Drying: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.[5]
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under high vacuum to yield pure tributyl(vinyl)tin.[2]
Logical Workflow for Grignard Synthesis
Method 2: Synthesis via Hydrostannylation of Acetylene
This method provides an alternative route to tributyl(vinyl)tin through the addition of tributyltin hydride across the triple bond of acetylene.[3] This reaction can be promoted by radical initiators or transition metal catalysts.
Experimental Protocol (Radical Initiation)
-
Apparatus Setup: A reaction vessel equipped with a gas inlet, a condenser, and a magnetic stirrer is flushed with an inert gas.
-
Reagent Charging: Tributyltin hydride and a radical initiator, such as azobisisobutyronitrile (AIBN), are dissolved in a suitable solvent (e.g., toluene) in the reaction vessel.
-
Reaction: Acetylene gas is bubbled through the solution while the mixture is heated to a temperature sufficient to initiate the decomposition of the AIBN (typically around 80-100 °C).
-
Completion and Work-up: The reaction is monitored for the consumption of the tributyltin hydride. Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to isolate the tributyl(vinyl)tin.
Reaction Pathway for Hydrostannylation
Quantitative Data and Physical Properties
The following tables summarize the key quantitative data associated with the synthesis and the physical properties of the final product.
| Parameter | Grignard Method | Hydrostannylation Method | Reference |
| Typical Yield | 75-85% | Varies with catalyst/conditions | [5] |
| Purity (post-distillation) | >97% | Dependent on purification | |
| Reaction Temperature | -78°C to room temperature | 80-100 °C (AIBN) | [5] |
| Key Reagents | Vinylmagnesium bromide, Tributyltin chloride | Tributyltin hydride, Acetylene, AIBN | [2][3] |
Table 1: Comparison of Synthetic Methods.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₃₀Sn | [2] |
| Molecular Weight | 317.10 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.085 g/mL at 25 °C | [4][6] |
| Boiling Point | 104-106 °C at 3.5 mmHg | [4][6] |
| Refractive Index (n20/D) | 1.478 | [4][6] |
| Solubility | Insoluble in water; soluble in most organic solvents | [2][6] |
Table 2: Physical and Chemical Properties of Tributyl(vinyl)tin.
| Spectrum Type | Key Signals | Reference |
| ¹H NMR (CDCl₃) | Signals corresponding to the vinyl protons and the butyl groups. | [7][8] |
| ¹³C NMR (CDCl₃) | Resonances for the vinyl carbons and the four distinct carbons of the butyl chains. | [6] |
Table 3: Spectroscopic Data for Tributyl(vinyl)tin.
Mechanism of the Stille Coupling Reaction
Tributyl(vinyl)tin is a key reagent in the Stille coupling, a versatile carbon-carbon bond-forming reaction. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Safety Considerations
Organotin compounds, including tributyltin chloride and tributyl(vinyl)tin, are toxic and should be handled with appropriate safety precautions.[2] These compounds can be harmful if inhaled, ingested, or absorbed through the skin. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Waste containing organotin compounds must be disposed of according to institutional and environmental regulations.
This guide provides a detailed framework for the synthesis of tributyl(vinyl)tin, a valuable reagent for advancing research and development in organic chemistry and drug discovery. The provided protocols and data are intended to serve as a comprehensive resource for scientists in the field.
References
- 1. Buy Tributyl(vinyl)tin | 7486-35-3 [smolecule.com]
- 2. CAS No.: 7486-35-3 Organic Synthesis Reagent Tributyl Vinyl Tin [hzsqchem.com]
- 3. Vinyl tributyltin - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. Tributyl(vinyl)tin | 7486-35-3 | Benchchem [benchchem.com]
- 6. Tributyl(vinyl)tin, CAS No. 7486-35-3 - iChemical [ichemical.com]
- 7. Tributyl(vinyl)tin(7486-35-3) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
